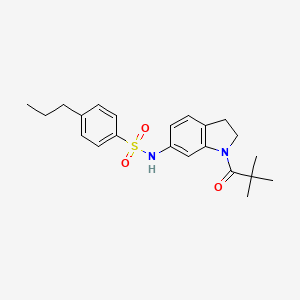
N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide
Descripción general
Descripción
N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide, also known as PIPBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized through a novel method and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide involves the inhibition of various enzymes and signaling pathways. N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide has been reported to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells. N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide also inhibits the activity of protein kinase C, which is involved in various cellular processes, including cell growth and differentiation. Additionally, N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide has been shown to inhibit the activity of voltage-gated potassium channels, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide has been reported to have various biochemical and physiological effects. In cancer cells, N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide induces apoptosis and inhibits angiogenesis, leading to the inhibition of cancer cell growth. In neurological disorders, N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide has neuroprotective effects, which can potentially prevent neuronal damage and improve cognitive function. In cardiovascular diseases, N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide has vasodilatory effects, which can potentially lower blood pressure and improve blood flow.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide is its potential applications in various fields of research. N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide has shown promising results in cancer research, neurological disorders, and cardiovascular diseases. Another advantage of N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide is its high purity and yield, which makes it suitable for various research applications. However, one of the limitations of N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide is its high cost, which may limit its availability for some research projects.
Direcciones Futuras
There are several future directions for the research on N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide. One potential direction is the development of N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide-based drugs for the treatment of cancer, neurological disorders, and cardiovascular diseases. Another direction is the investigation of the potential side effects of N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide and its long-term safety profile. Additionally, further research is needed to understand the full mechanism of action of N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide and its potential applications in other fields of research.
Aplicaciones Científicas De Investigación
N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide has been extensively studied in various scientific fields, including cancer research, neurological disorders, and cardiovascular diseases. In cancer research, N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide has been reported to have neuroprotective effects and can potentially be used to treat Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide has been shown to have vasodilatory effects and can potentially be used to treat hypertension.
Propiedades
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-4-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-5-6-16-7-11-19(12-8-16)28(26,27)23-18-10-9-17-13-14-24(20(17)15-18)21(25)22(2,3)4/h7-12,15,23H,5-6,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNQJOYUMZLOPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



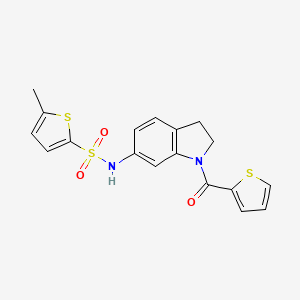
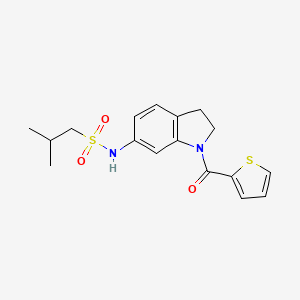
![4-[(3-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3205837.png)
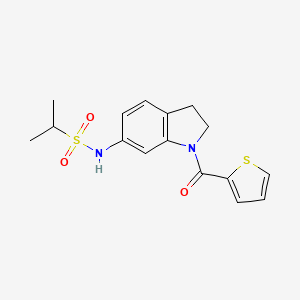
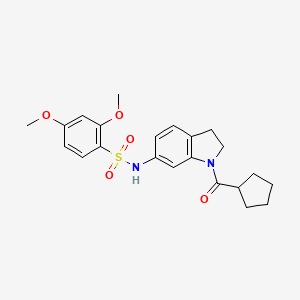

![1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B3205867.png)
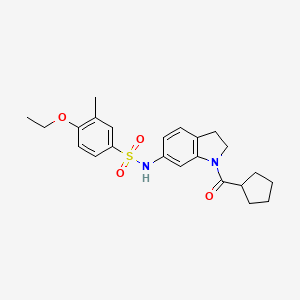
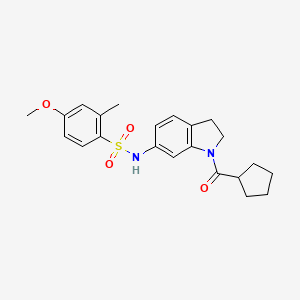
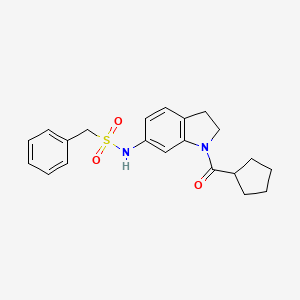
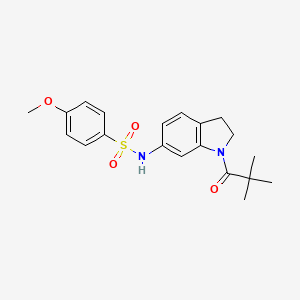
![bromo-N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-6-quinolinyl}methanesulfonamide](/img/structure/B3205921.png)

